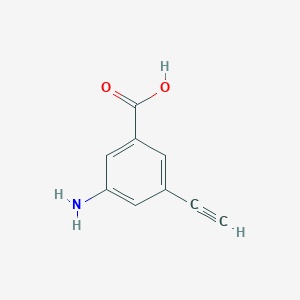

3-Amino-5-ethynylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5-ethynylbenzoic acid: is an organic compound with the molecular formula C₉H₇NO₂. It is characterized by the presence of an amino group at the third position and an ethynyl group at the fifth position on the benzoic acid ring.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-ethynylbenzoic acid has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the synthesis of polymers and materials with specific electronic properties.

Safety and Hazards

The safety information for 3-Amino-5-ethynylbenzoic acid indicates that it may cause skin irritation and serious eye damage . It also has specific target organ toxicity, potentially causing damage to organs through prolonged or repeated exposure if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Wirkmechanismus

Mode of Action

It is known that amino acids can interact with various targets in the body, influencing physiological functions related to nutrition, sensory perception, and biological regulation .

Biochemical Pathways

Amino acids are known to play crucial roles in various biochemical pathways, including protein synthesis and metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-5-ethynylbenzoic acid . These factors could include temperature, pH, and the presence of other compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethynylbenzoic acid typically involves the reduction of 3-ethynyl-5-nitrobenzoic acid. One common method includes the following steps :

Starting Material: 3-ethynyl-5-nitrobenzoic acid.

Reagents: Tin(II) chloride (SnCl₂), glacial acetic acid, ethyl acetate, and water.

Procedure: The 3-ethynyl-5-nitrobenzoic acid is dissolved in ethyl acetate, followed by the addition of glacial acetic acid and tin(II) chloride. The mixture is refluxed for 2 hours. After cooling, the mixture is poured into ice-cold water and adjusted to pH 5 using saturated sodium bicarbonate. The product is extracted with ethyl acetate, washed with water and saturated sodium chloride, dried with magnesium sulfate, and concentrated to yield this compound as a light yellow solid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-ethynylbenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling Reactions: The ethynyl group can undergo coupling reactions such as the Sonogashira coupling.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in the presence of acetic acid.

Substitution: Various nucleophiles under basic or acidic conditions.

Coupling: Palladium catalysts and copper co-catalysts in the presence of bases.

Major Products:

Reduction: this compound.

Substitution: Derivatives with substituted amino groups.

Coupling: Products with extended conjugated systems.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-ethynylbenzoic acid: Similar structure but with the ethynyl group at the fourth position.

3-Amino-5-methylbenzoic acid: Contains a methyl group instead of an ethynyl group.

3-Amino-5-nitrobenzoic acid: Precursor with a nitro group instead of an amino group.

Uniqueness: 3-Amino-5-ethynylbenzoic acid is unique due to the presence of both an amino group and an ethynyl group on the benzoic acid ring, providing a combination of reactivity and functionality that is valuable in various chemical transformations and applications.

Eigenschaften

IUPAC Name |

3-amino-5-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-2-6-3-7(9(11)12)5-8(10)4-6/h1,3-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQQZNDPKLOEQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC(=C1)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxyspiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B2940382.png)

![2-(furan-3-amido)-N-(thiophen-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B2940384.png)

![2-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2940386.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2940391.png)

![2-[(4-methoxyphenyl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2940399.png)

![N-[(3-bromophenyl)(cyano)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2940400.png)

![2-Chloro-1-[4-(6-chloropyrazin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2940405.png)